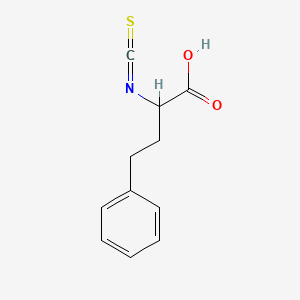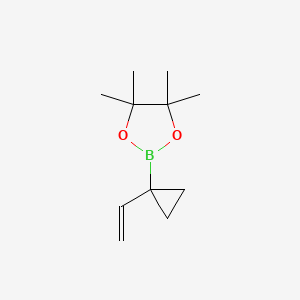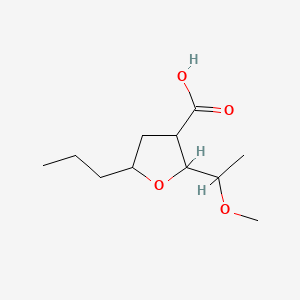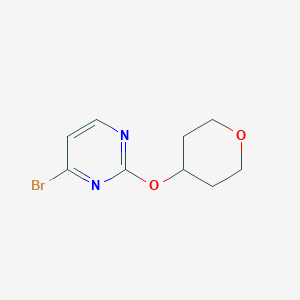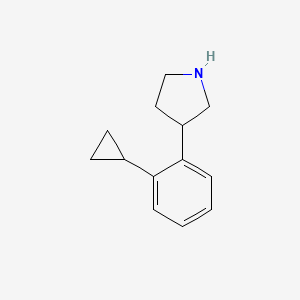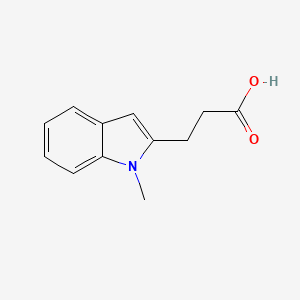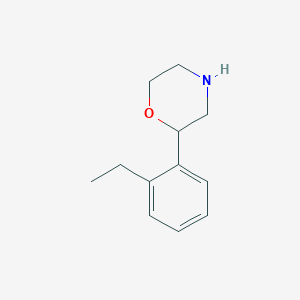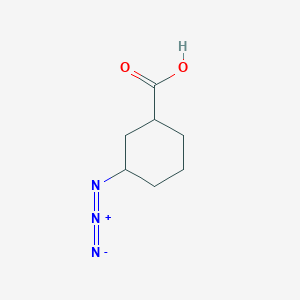
5-(Methylamino)pentane-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylamino)pentane-1,2-diol hydrochloride: is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of pentane and contains both an amino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)pentane-1,2-diol hydrochloride typically involves the reaction of 5-chloropentane-1,2-diol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentane-1,2-diol} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Methylamino)pentane-1,2-diol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-(Methylamino)pentane-1,2-diol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical reactions.
Biology: In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger structures to study their effects on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Methylamino)pentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 5-Aminopentane-1,2-diol hydrochloride
- 5-(Dimethylamino)pentane-1,2-diol hydrochloride
- 5-(Ethylamino)pentane-1,2-diol hydrochloride
Comparison: 5-(Methylamino)pentane-1,2-diol hydrochloride is unique due to the presence of a methylamino group, which imparts specific chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The presence of the methyl group can influence the compound’s interactions with other molecules, making it distinct in its applications.
Propriétés
Formule moléculaire |
C6H16ClNO2 |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-4-2-3-6(9)5-8;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
RZPXYFGTSTVVRK-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


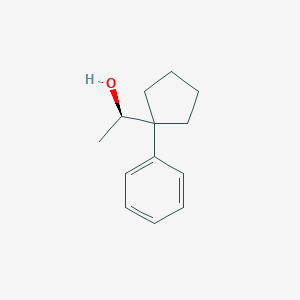

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
